molecular formula C15H13F3N2O B2972796 N-[4-(Aminomethyl)phenyl]-2-(trifluoromethyl)benzamide CAS No. 926262-60-4

N-[4-(Aminomethyl)phenyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2972796
CAS No.: 926262-60-4
M. Wt: 294.277
InChI Key: HQNSKVZAZWCPKE-UHFFFAOYSA-N
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Description

N-[4-(Aminomethyl)phenyl]-2-(trifluoromethyl)benzamide is a compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules. The presence of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and bioavailability of compounds, making them valuable in pharmaceutical and agrochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Aminomethyl)phenyl]-2-(trifluoromethyl)benzamide typically involves the reaction of 4-(aminomethyl)aniline with 2-(trifluoromethyl)benzoyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Aminomethyl)phenyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, reduced fluoromethyl derivatives, and various substituted benzamides .

Scientific Research Applications

N-[4-(Aminomethyl)phenyl]-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(Aminomethyl)phenyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(Aminomethyl)phenyl]-2-(trifluoromethyl)benzamide stands out due to its unique combination of an aminomethyl group and a trifluoromethyl group, which imparts distinct physicochemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[4-(aminomethyl)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O/c16-15(17,18)13-4-2-1-3-12(13)14(21)20-11-7-5-10(9-19)6-8-11/h1-8H,9,19H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNSKVZAZWCPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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